molecular formula C6H5BrClN3 B2910784 8-Chloroimidazo[1,2-a]pyrazine hydrobromide CAS No. 937790-53-9

8-Chloroimidazo[1,2-a]pyrazine hydrobromide

Cat. No.: B2910784
CAS No.: 937790-53-9
M. Wt: 234.48
InChI Key: APVWPVMDIVZBKA-UHFFFAOYSA-N
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Description

Historical Development in Medicinal Chemistry Research

The imidazo[1,2-a]pyrazine core first gained attention in the 1970s for its structural resemblance to purine bases, enabling interactions with biological targets such as ATP-binding proteins. Early synthetic routes relied on condensation reactions between 2-aminopyrazine and chloroacetaldehyde, though yields remained suboptimal until solvent optimization in the 2000s. A pivotal 2015 review highlighted the scaffold’s versatility, cataloging over 40 derivatives with antimicrobial, antiviral, and anticancer activities. The introduction of halogen substituents, including chlorine at the 8-position, marked a significant advancement in modulating electronic properties and target affinity.

Significance in Drug Discovery Programs

Imidazo[1,2-a]pyrazines occupy a unique niche due to their dual capacity for hydrogen bonding and π-π stacking interactions. Their planar structure facilitates penetration into hydrophobic enzyme pockets, as demonstrated in inhibitors targeting:

  • Bacterial VirB11 ATPases : 8-Amino derivatives showed IC~50~ values ≤1 μM against Helicobacter pylori HP0525
  • PI3K/mTOR pathways : Optimized analogs achieved picomolar inhibition of PI3Kα, with 8-substitution critical for kinase selectivity
  • Nucleotide-binding domains : Chlorine’s electronegativity enhances interactions with catalytic lysine residues in ATPases

The table below illustrates key synthetic achievements for imidazo[1,2-a]pyrazine derivatives:

Synthetic Method Yield Improvement Key Innovation Citation
Methanol solvent optimization 98% vs. 40% Reduced side reactions
Buchwald-Hartwig coupling Up to 93% Regioselective amination
Microwave-assisted synthesis 46% in 10 min Rapid reaction kinetics

Evolution of 8-Chloroimidazo[1,2-a]pyrazine Research

8-Chloroimidazo[1,2-a]pyrazine hydrobromide (CID 89724247) entered synthetic pipelines as a halogenated intermediate for cross-coupling reactions. Its development addressed three critical needs:

  • Regiochemical control : The 8-position’s reactivity enables selective functionalization over competing 2- and 3-positions
  • Metabolic stability : Chlorine substitution reduces oxidative deamination compared to amino analogs
  • Crystallographic utility : Heavy atom presence aids X-ray structure determination of protein complexes

Challenges in early-stage synthesis included:

  • Low yields (<30%) in direct bromination approaches
  • Mixtures of dibrominated regioisomers requiring chromatographic separation
  • Sensitivity to nucleophilic displacement at the 8-position

Current Research Landscape and Challenges

Contemporary studies focus on three primary areas:

1. Synthetic Methodology Development
Recent advances employ palladium-catalyzed couplings, with DavePhos ligands achieving 93% yield in aryl aminations. Microwave-assisted reactions reduce processing times from 48 hours to 10 minutes, though yields remain moderate (46%).

2. Computational Modeling Applications
Docking studies using AutoDock Vina reveal that 8-substituents occupy the hydrophobic entrance of HP0525’s ATP-binding pocket, while the chlorinated core interacts with Gly183 and Lys184. Modifications at this position significantly impact binding free energies (ΔG = -8.2 to -10.4 kcal/mol).

3. Solubility Optimization Challenges
Despite potent bioactivity, many derivatives exhibit poor aqueous solubility (<10 μg/mL). Current strategies being investigated include:

  • Introduction of ionizable groups at the 2-position
  • Prodrug approaches using hydrobromide salts
  • Nanoformulation with PEGylated carriers

Ongoing research must address:

  • Limited commercial availability of this compound
  • Scalability of metal-catalyzed coupling reactions
  • In vivo pharmacokinetic profiling of halogenated derivatives

Properties

IUPAC Name

8-chloroimidazo[1,2-a]pyrazine;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClN3.BrH/c7-5-6-9-2-4-10(6)3-1-8-5;/h1-4H;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APVWPVMDIVZBKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=CN=C(C2=N1)Cl.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.48 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

937790-53-9
Record name 8-chloroimidazo[1,2-a]pyrazine hydrobromide
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Preparation Methods

The synthesis of 8-Chloroimidazo[1,2-a]pyrazine hydrobromide typically involves the reaction of 8-chloroimidazo[1,2-a]pyrazine with hydrobromic acid. The reaction conditions often include controlled temperature and pressure to ensure the formation of the hydrobromide salt. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yield and purity .

Chemical Reactions Analysis

8-Chloroimidazo[1,2-a]pyrazine hydrobromide undergoes various chemical reactions, including:

Scientific Research Applications

8-Chloroimidazo[1,2-a]pyrazine hydrobromide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-Chloroimidazo[1,2-a]pyrazine hydrobromide involves its interaction with specific molecular targets. The chlorine atom in the compound can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of certain enzymes or receptors. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of 8-chloroimidazo[1,2-a]pyrazine hydrobromide is best contextualized against related imidazo[1,2-a]pyrazine derivatives and other bicyclic heterocycles. Key comparisons include:

Structural Analogues

Compound Name Substituent(s) Key Features Biological Activity/Applications References
8-Morpholinoimidazo[1,2-a]pyrazine Morpholino group at 8-position Enhanced solubility and kinase inhibition (e.g., CDK9 binding via H-bond with Ile25). Anticancer, antiviral (SARS-CoV-2)
6-Chloroimidazo[1,2-a]pyrazine Chlorine at 6-position Positional isomer with distinct electronic properties; used in Grignard additions to generate 8-arylated derivatives. Intermediate for fluorescent probes
Imidazo[1,2-a]pyridine-3-carboxylates Carboxylate at 3-position Superior antituberculosis activity (MIC: 0.5–2 μM) compared to nitrogen-rich analogues. Antituberculosis
Tetrahydroimidazo[1,2-a]pyrazines Saturated pyrazine ring Improved conformational flexibility; acts as Gαq-protein ligand (e.g., BIM-46174). Signal transduction modulation

Substituent Effects on Bioactivity

  • Chlorine vs. Morpholino: The 8-chloro derivative exhibits stronger electrophilicity but lower solubility than the 8-morpholino analogue. The morpholino group enhances hydrogen bonding with kinase residues (e.g., CDK9’s Ile25), improving anticancer potency .
  • Halogen vs. Alkyl/Aryl : Bromine at the 2-position (e.g., 2-bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine) increases steric bulk, reducing receptor affinity compared to smaller substituents like chlorine .
  • Nitrogen Placement : Imidazo[1,2-a]pyrazines with additional nitrogens (e.g., imidazo[1,2-c]pyrimidine) show reduced antituberculosis activity (MIC: 1–9 μM) compared to imidazo[1,2-a]pyridines (MIC: 0.5–2 μM) due to altered electron distribution .

Research Findings and Data Tables

Table 1: Comparative Physicochemical Properties

Property This compound 6-Chloroimidazo[1,2-a]pyrazine 8-Morpholinoimidazo[1,2-a]pyrazine
Molecular Weight (g/mol) 234.47 153.57 296.2 (free base)
Solubility (Water) Low Moderate High
Melting Point Not reported 261–264°C 268–270°C

Table 2: Anticancer Activity Against HCT-116 Cells

Compound IC₅₀ (μM) Key Interactions (CDK9 Binding Pocket)
This compound 4.2 Hydrophobic interactions with Phe103, Ala46
8-Morpholinoimidazo[1,2-a]pyrazine 0.8 H-bond with Ile25; π-π stacking with Phe103
Imidazo[1,2-a]pyridine-3-carboxylate 0.5 Ionic interaction with Asp167

Biological Activity

8-Chloroimidazo[1,2-a]pyrazine hydrobromide is a compound that has garnered attention due to its potential biological activities, particularly as an inhibitor of key bacterial enzymes. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C₆H₄ClN₃
  • Molecular Weight : 153.57 g/mol
  • CAS Number : 69214-33-1
  • Density : Approximately 1.5 g/cm³

Biological Activity

The primary biological activity of this compound is its role as an inhibitor of the VirB11 ATPase in Helicobacter pylori, a bacterium linked to gastric ulcers and cancer.

The compound acts as a competitive inhibitor of ATP, binding to the ATPase and preventing the translocation of toxic molecules that contribute to bacterial virulence. This inhibition is crucial as it disrupts the secretion system of H. pylori, which is essential for its pathogenicity.

In Vitro Studies

A study reported an IC₅₀ value of 7 µM for the lead compound derived from this class, indicating significant potency against the target enzyme . Further exploration into structure-activity relationships revealed that modifications on the imidazo[1,2-a]pyrazine scaffold could enhance inhibitory effects or alter selectivity.

Structure-Activity Relationship (SAR)

The SAR studies have shown that:

  • Substituents on the Imidazo Ring : The position and type of substituents (e.g., aryl groups) significantly affect the inhibitory activity.
  • Regioselective Functionalization : Techniques such as palladium-catalyzed cross-coupling have been employed to synthesize various derivatives, enhancing biological activity through strategic modifications .

Case Studies and Research Findings

StudyFindings
Sayer et al. (2023)Identified 8-chloroimidazo[1,2-a]pyrazine as a lead compound with an IC₅₀ of 7 µM against VirB11 ATPase. The study included synthesis pathways and computational evaluations to predict interactions within the ATP binding site .
Functionalization Study (2023)Demonstrated regioselective functionalization leading to derivatives with improved biological profiles. The study highlighted the effectiveness of specific aryl substitutions in enhancing potency against bacterial targets .
Multi-Substituted DerivativesInvestigated various multi-substituted derivatives showing varied activity profiles, suggesting potential for broader therapeutic applications beyond H. pylori inhibition .

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